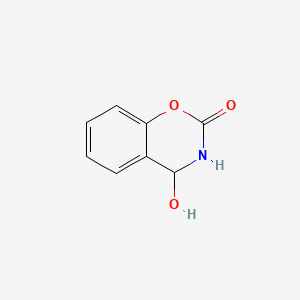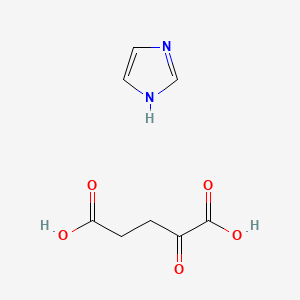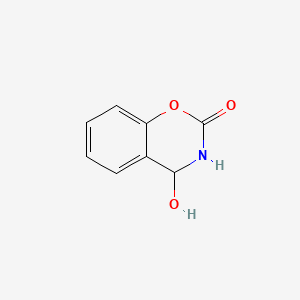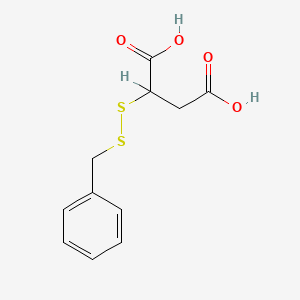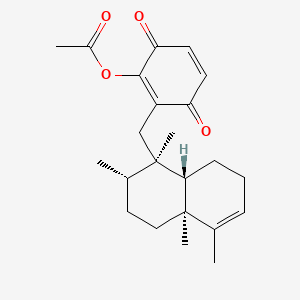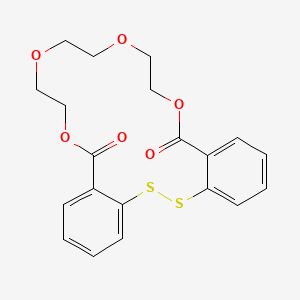
7,8,10,11,13,14-Hexahydro-5H,16H-dibenzo(l,p)(1,4,7,10,14,15)tetraoxadithiacyclooctadecine-5,16-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 7,8,10,11,13,14-Hexahydro-5H,16H-dibenzo(l,p)(1,4,7,10,14,15)tetraoxadithiacyclooctadecine-5,16-dione involves several steps, typically starting with the preparation of the dibenzo core. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tetraoxadithiacyclooctadecine ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may result in the formation of thiols or sulfides .
Applications De Recherche Scientifique
7,8,10,11,13,14-Hexahydro-5H,16H-dibenzo(l,p)(1,4,7,10,14,15)tetraoxadithiacyclooctadecine-5,16-dione has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of complex ring systems. In biology, it may be investigated for its potential biological activity and interactions with biomolecules. In medicine, researchers explore its potential therapeutic applications, while in industry, it may be used in the development of new materials or as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism of action of 7,8,10,11,13,14-Hexahydro-5H,16H-dibenzo(l,p)(1,4,7,10,14,15)tetraoxadithiacyclooctadecine-5,16-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 7,8,10,11,13,14-Hexahydro-5H,16H-dibenzo(l,p)(1,4,7,10,14,15)tetraoxadithiacyclooctadecine-5,16-dione stands out due to its unique dibenzo structure and the presence of multiple oxygen and sulfur atoms. Similar compounds may include other dibenzo derivatives or compounds with similar ring systems. the specific arrangement of atoms in this compound gives it distinct chemical and physical properties, making it a valuable subject for research and industrial applications .
Propriétés
Numéro CAS |
62615-95-6 |
|---|---|
Formule moléculaire |
C20H20O6S2 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
11,14,17,20-tetraoxa-2,3-dithiatricyclo[20.4.0.04,9]hexacosa-1(26),4,6,8,22,24-hexaene-10,21-dione |
InChI |
InChI=1S/C20H20O6S2/c21-19-15-5-1-3-7-17(15)27-28-18-8-4-2-6-16(18)20(22)26-14-12-24-10-9-23-11-13-25-19/h1-8H,9-14H2 |
Clé InChI |
SFOBSWFLXPNYPS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





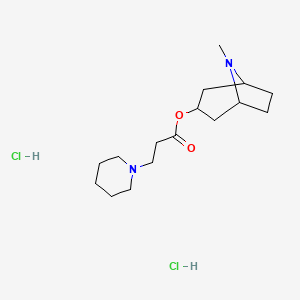
![[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B12800260.png)
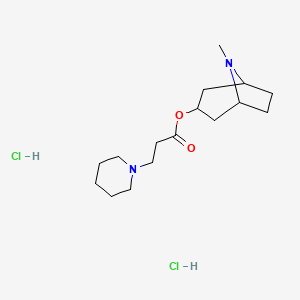

![2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B12800274.png)
